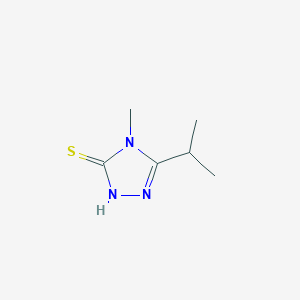

5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-4(2)5-7-8-6(10)9(5)3/h4H,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHLFQXWXOVOKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=S)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357649 | |

| Record name | 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588680-36-8 | |

| Record name | 2,4-Dihydro-4-methyl-5-(1-methylethyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588680-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The document details the established synthetic route, experimental protocols for analogous compounds, and key characterization data.

Introduction

1,2,4-triazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities. The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can significantly influence the molecule's biological and physicochemical properties. This compound, with its specific substitution pattern, presents an interesting scaffold for further chemical modification and biological evaluation.

Core Synthesis Pathway

The most common and established method for the synthesis of this compound proceeds via a two-step reaction sequence. This pathway involves the initial formation of a substituted thiosemicarbazide intermediate, followed by its base-catalyzed intramolecular cyclization.

The logical precursors for this synthesis are:

-

Isobutyric acid hydrazide (also known as 2-methylpropanehydrazide)

-

Methyl isothiocyanate

The overall reaction scheme is as follows:

Step 1: Synthesis of 1-isobutyryl-4-methylthiosemicarbazide

Isobutyric acid hydrazide reacts with methyl isothiocyanate in a suitable solvent, typically a lower alcohol like ethanol, to yield the intermediate 1-isobutyryl-4-methylthiosemicarbazide. This reaction is a nucleophilic addition of the hydrazine nitrogen to the electrophilic carbon of the isothiocyanate.

Step 2: Cyclization to this compound

The synthesized 1-isobutyryl-4-methylthiosemicarbazide undergoes base-catalyzed intramolecular dehydrative cyclization to form the desired 1,2,4-triazole ring. Commonly used bases for this transformation include aqueous solutions of sodium hydroxide or potassium hydroxide. Refluxing the thiosemicarbazide in the alkaline solution promotes the cyclization, which is followed by acidification to precipitate the final product.

Experimental Protocols

General Procedure for the Synthesis of 1-Acyl-4-alkylthiosemicarbazides

-

To a solution of the appropriate carboxylic acid hydrazide (1 equivalent) in absolute ethanol, add the corresponding alkyl isothiocyanate (1 equivalent).

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting solid residue is then purified, usually by recrystallization from a suitable solvent such as ethanol, to yield the pure 1-acyl-4-alkylthiosemicarbazide.

General Procedure for the Cyclization to 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

-

The synthesized 1-acyl-4-alkylthiosemicarbazide (1 equivalent) is suspended in an aqueous solution of sodium hydroxide or potassium hydroxide (typically 2-8% w/v).

-

The mixture is heated under reflux for several hours (typically 2-6 hours), during which the cyclization occurs. The reaction progress can be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and then carefully acidified with a dilute acid, such as hydrochloric acid or acetic acid, to a pH of approximately 5-6.

-

The acidification leads to the precipitation of the crude 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.

-

The precipitate is collected by filtration, washed with cold water, and then dried.

-

Further purification is achieved by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.

Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for the target compound, this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 151519-23-2 | Commercial Supplier |

| Molecular Formula | C₆H₁₁N₃S | Calculated |

| Molecular Weight | 157.24 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred |

| Melting Point | Not available | - |

Table 2: Spectroscopic Data (Predicted)

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ (ppm): ~1.3 (d, 6H, -CH(CH₃)₂), ~2.5 (s, 3H, N-CH₃), ~3.0 (septet, 1H, -CH(CH₃)₂), ~11.5 (br s, 1H, -SH) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~20 (-CH(CH₃)₂), ~30 (N-CH₃), ~50 (-CH(CH₃)₂), ~150 (C5), ~165 (C3) |

| IR (KBr) | ν (cm⁻¹): ~3100-2800 (N-H, C-H stretching), ~2600-2500 (S-H stretching), ~1600 (C=N stretching), ~1300 (C=S stretching) |

| Mass Spec (EI) | m/z (%): 157 (M⁺), ... |

Note: The spectroscopic data presented are predicted values based on the structure of the molecule and data from analogous compounds. Actual experimental data may vary.

Mandatory Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis pathway for this compound.

Caption: Synthesis of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a plausible synthetic route and predicted characterization data based on established methodologies for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃S | |

| Molecular Weight | 157.24 g/mol | |

| CAS Number | 588680-36-8 | |

| Physical Form | Solid (Predicted) | Analogous compounds are typically solids[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and DMF.[2] |

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a well-established multi-step reaction sequence. This pathway involves the initial formation of a thiosemicarbazide intermediate, followed by its cyclization in an alkaline medium.[2][3]

References

An In-depth Technical Guide to 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and potential biological significance of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route and predicted physicochemical properties based on established methodologies for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related compounds for potential applications in drug discovery and agrochemical development.

Molecular Structure and Identification

This compound is a distinct chemical entity identified by the CAS number 588680-36-8.[1] It possesses a five-membered 1,2,4-triazole heterocyclic core, substituted with an isopropyl group at the 5-position, a methyl group at the 4-position, and a thiol group at the 3-position. The presence of the thiol group allows for tautomerism between the thiol and thione forms.

Table 1: Molecular Identifiers and Physicochemical Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 588680-36-8 | [1] |

| Molecular Formula | C6H11N3S | [1] |

| Molecular Weight | 157.24 g/mol | [1] |

| Canonical SMILES | CC(C)c1nnc(S)n1C | Predicted |

| InChI | InChI=1S/C6H11N3S/c1-4(2)6-8-7-5(10)9(6)3/h4H,1-3H3,(H,7,8,10) | Predicted |

| InChIKey | Not available | - |

| Physical Form | Solid (Predicted) | - |

| Storage | Room temperature | [1] |

Proposed Synthesis

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Isobutyryl-4-methyl-thiosemicarbazide

-

To a solution of isobutyryl hydrazide (0.1 mol) in absolute ethanol (150 mL) in a round-bottom flask, add methyl isothiocyanate (0.1 mol).

-

The reaction mixture is refluxed for 4-6 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.

Step 2: Synthesis of this compound

-

The synthesized 1-isobutyryl-4-methyl-thiosemicarbazide (0.05 mol) is dissolved in an aqueous solution of sodium hydroxide (2N, 100 mL).

-

The mixture is refluxed for 6-8 hours.

-

After completion of the reaction (monitored by TLC), the solution is cooled to room temperature and then acidified with a dilute solution of hydrochloric acid to a pH of 5-6.

-

The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

Predicted Spectroscopic Data

In the absence of experimentally obtained spectra, the following are predicted characteristic peaks for this compound based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Characteristic Peaks |

| ¹H NMR | - Doublet for the two methyl groups of the isopropyl moiety. - Septet for the methine proton of the isopropyl group. - Singlet for the N-methyl group. - A broad singlet for the SH proton, which is exchangeable with D₂O. |

| ¹³C NMR | - Peaks corresponding to the methyl and methine carbons of the isopropyl group. - A peak for the N-methyl carbon. - Two distinct peaks for the C3 and C5 carbons of the triazole ring. |

| FT-IR (cm⁻¹) | - A broad band in the region of 2550-2600 cm⁻¹ corresponding to the S-H stretching. - C=N stretching vibration around 1600-1650 cm⁻¹. - N-H stretching (in thione tautomer) around 3100-3300 cm⁻¹. - C-H stretching of alkyl groups around 2850-2960 cm⁻¹. |

| Mass Spec (m/z) | - Molecular ion peak [M]⁺ at approximately 157. - Fragmentation pattern showing loss of the isopropyl group, methyl group, and thiol group. |

Potential Biological Significance and Applications

Derivatives of 1,2,4-triazole-3-thiol are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. Although no specific biological data for this compound has been reported, its structural similarity to other bioactive triazoles suggests potential applications in various fields.

-

Antifungal Activity: The isomeric compound, 5-methyl-4-isopropyl-4H-1,2,4-triazole-3-thiol, is utilized as a key intermediate in the synthesis of agricultural fungicides. These compounds often act by inhibiting ergosterol biosynthesis in fungi.

-

Antimicrobial and Anticancer Properties: Numerous studies have demonstrated that 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives exhibit significant antibacterial, antifungal, and anticancer activities.[2][5] The nature and position of the substituents on the triazole ring play a crucial role in their biological efficacy.

-

Drug Development Intermediate: The thiol group in the molecule provides a reactive handle for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Potential biological relevance of the 1,2,4-triazole-3-thiol scaffold.

Conclusion

This compound represents a potentially valuable, yet underexplored, member of the bioactive 1,2,4-triazole family. This technical guide provides a foundational framework for its synthesis and characterization based on established chemical principles and data from structurally related compounds. Further experimental investigation is warranted to elucidate its precise physicochemical properties, spectroscopic profile, and to explore its potential as a lead compound in the development of novel therapeutic agents and agrochemicals. The detailed synthetic protocol and predicted data herein should facilitate such future research endeavors.

References

Technical Guide: Spectroscopic and Synthetic Profile of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic data for the novel heterocyclic compound, 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol. Due to the absence of direct experimental data in published literature for this specific molecule (CAS 588680-36-8), this document outlines a well-established synthetic route and provides predicted spectroscopic characteristics based on the analysis of closely related analogues.

Introduction

1,2,4-triazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous therapeutic agents and agrochemicals. Their diverse pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties, have made them a subject of intense research. The introduction of a thiol group at the 3-position, along with alkyl substituents at the 4- and 5-positions of the triazole ring, can significantly influence the compound's biological and physicochemical properties. This guide focuses on the synthesis and predicted spectroscopic data of this compound, offering a foundational resource for its preparation and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for structurally similar compounds, such as 5-methyl-4-isopropyl-4H-1,2,4-triazole-3-thiol and other 4,5-dialkyl-4H-1,2,4-triazole-3-thiols.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet | 1H | SH |

| ~3.5 - 3.7 | Septet | 1H | CH (isopropyl) |

| ~3.4 | Singlet | 3H | N-CH₃ |

| ~1.3 | Doublet | 6H | CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=S (Thione tautomer) |

| ~150 | C5 (Triazole ring) |

| ~48 | CH (isopropyl) |

| ~30 | N-CH₃ |

| ~21 | CH(CH₃)₂ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2900 | Medium-Strong | C-H stretching (alkyl) |

| ~2600-2550 | Weak | S-H stretching (thiol tautomer) |

| ~1620-1580 | Medium | C=N stretching (triazole ring) |

| ~1350-1250 | Strong | C=S stretching (thione tautomer) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 157 | [M]⁺ (Molecular Ion) |

| 142 | [M - CH₃]⁺ |

| 114 | [M - C₃H₇]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through a reliable and widely used two-step procedure. This method involves the initial formation of a substituted thiosemicarbazide, followed by its cyclization in an alkaline medium.

Step 1: Synthesis of 1-isobutyryl-4-methylthiosemicarbazide

Materials:

-

Isobutyric acid hydrazide

-

Methyl isothiocyanate

-

Ethanol (absolute)

Procedure:

-

Dissolve isobutyric acid hydrazide (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add methyl isothiocyanate (1 equivalent) to the solution.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid product, 1-isobutyryl-4-methylthiosemicarbazide, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

Materials:

-

1-isobutyryl-4-methylthiosemicarbazide

-

Sodium hydroxide (8% aqueous solution)

-

Hydrochloric acid (concentrated)

Procedure:

-

Suspend 1-isobutyryl-4-methylthiosemicarbazide (1 equivalent) in an 8% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 5-6.

-

The precipitated solid is the target compound, this compound.

-

Collect the product by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the purified product.

Synthetic Workflow

Caption: Proposed synthesis of this compound.

Potential Biological Significance and Signaling Pathways

While the specific biological activities of this compound have not been reported, the broader class of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols has been extensively studied and shown to exhibit a wide range of pharmacological effects.[1] These compounds are known to interact with various biological targets, suggesting potential involvement in several signaling pathways.

Antimicrobial and Antifungal Activity: Many triazole-thiol derivatives exhibit potent activity against a spectrum of bacteria and fungi.[1] The proposed mechanism for antifungal action, particularly in azole antifungals, involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.

Anticancer Activity: Certain substituted triazole-thiols have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanisms of action are diverse and can include the inhibition of protein kinases involved in cell proliferation and survival signaling pathways, induction of apoptosis through caspase activation, and disruption of microtubule dynamics.

Anti-inflammatory Activity: Some triazole-thiol derivatives have been shown to possess anti-inflammatory properties. This activity may be attributed to the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

It is plausible that this compound, by virtue of its structural features, may exhibit similar biological activities. Further investigation is warranted to elucidate its specific pharmacological profile and mechanisms of action.

Caption: Potential biological activities and targets of triazole-thiols.

References

Solubility Profile of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the general solubility properties of related triazole-thiol derivatives, outlines detailed experimental protocols for determining solubility, and presents computational approaches for solubility prediction.

Core Concepts in Solubility of Triazole-Thiols

The solubility of 1,2,4-triazole derivatives is influenced by their molecular structure, including the ability to form hydrogen bonds and the polarity of the molecule. The presence of both a thiol (-SH) group and the nitrogen atoms in the triazole ring allows for hydrogen bonding, which generally enhances solubility in polar solvents. The triazole nucleus itself is polar in nature and can contribute to the solubility of the compounds. However, the overall solubility is a balance between the polar functional groups and the nonpolar hydrocarbon portions of the molecule, such as the isopropyl and methyl groups in the target compound. Some triazole-thiol derivatives have been noted to have poor solubility in most organic solvents.

Predicted Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of the triazole ring and the thiol group allows for hydrogen bonding with protic solvents. However, the non-polar isopropyl and methyl groups may limit high solubility in water. Solubility is expected to be better in alcohols like ethanol and methanol compared to water. |

| Polar Aprotic | Acetone, DMSO, DMF | Moderate to High | These solvents can act as hydrogen bond acceptors and have dipole-dipole interactions with the polar triazole ring. The absence of strong hydrogen bonding networks in these solvents compared to water, coupled with their ability to solvate the non-polar parts of the molecule, likely leads to good solubility. A similar compound, 4-methyl-4H-1,2,4-triazole-3-thiol, shows solubility in acetone. |

| Nonpolar | Hexane, Toluene | Low | The significant polarity of the triazole-thiol core is unlikely to be effectively solvated by nonpolar solvents. The hydrophobic isopropyl and methyl groups are not sufficient to overcome the polarity of the rest of the molecule. |

Experimental Protocols for Solubility Determination

For precise quantification of solubility, the following established experimental protocols are recommended.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic (equilibrium) solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

-

Phase Separation: Allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid disturbing the solid pellet. Filtration through a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE) may also be used.

-

Quantification: Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy with a pre-established calibration curve.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Visual Method for Kinetic Solubility

This method provides a rapid assessment of kinetic solubility, which is often sufficient for initial screening purposes.

Methodology:

-

Preparation: Prepare a stock solution of the compound in a highly soluble solvent (e.g., DMSO).

-

Serial Dilution: In a series of vials, add a known volume of the test solvent.

-

Addition of Stock Solution: Add increasing volumes of the stock solution to the vials to create a range of concentrations.

-

Observation: After each addition, vortex the vial and visually inspect for the presence of a precipitate or cloudiness against a dark background.

-

Determination: The lowest concentration at which a precipitate is observed is considered the kinetic solubility limit.

Mandatory Visualizations

Synthesis Pathway for a 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol

The following diagram illustrates a general synthetic route for a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol, which is structurally related to the target compound.

Caption: Generalized synthesis of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) models are a common approach.

Methodology Overview:

-

Descriptor Calculation: Molecular descriptors for this compound, such as molecular weight, logP, polar surface area, and hydrogen bond donors/acceptors, are calculated using specialized software.

-

Model Application: These descriptors are used as inputs for a pre-existing QSAR model that has been trained on a large dataset of compounds with known solubilities.

-

Solubility Prediction: The model outputs a predicted solubility value, often as logS (the logarithm of the molar solubility).

It is important to note that the accuracy of QSAR predictions depends heavily on the quality and relevance of the training dataset. Therefore, these predictions should be considered as estimates and, whenever possible, validated by experimental data.

This guide provides a framework for understanding and determining the solubility of this compound. For drug development professionals and researchers, a thorough understanding of a compound's solubility is critical for formulation, bioavailability, and overall therapeutic efficacy.

stability and storage conditions for 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide on the Stability and Storage of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of detailed stability data for this specific compound (CAS No. 588680-36-8), this guide also incorporates information from its close structural isomer, 5-methyl-4-isopropyl-4H-1,2,4-triazole-3-thiol (CAS No. 151519-23-2), and general principles of stability for the 1,2,4-triazole-3-thiol chemical class. The document outlines recommended storage conditions, general chemical stability, and detailed experimental protocols for assessing stability through forced degradation studies. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to ensure the integrity of this compound in research and development settings.

Introduction

This compound is a bioactive small molecule belonging to the triazole family of heterocyclic compounds.[1] Triazole derivatives are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities, which can include antifungal, antimicrobial, and anticancer properties. The stability of such compounds is a critical parameter that influences their shelf-life, biological activity, and the reliability of experimental results. Proper storage and handling are paramount to prevent degradation and ensure the compound's integrity.

It is important to note the existence of a structural isomer, 5-methyl-4-isopropyl-4H-1,2,4-triazole-3-thiol, which has a distinct CAS number and may exhibit different physicochemical properties, including stability and optimal storage conditions. This guide will primarily focus on this compound while drawing comparisons and general stability characteristics from its isomer and the broader class of 1,2,4-triazole-3-thiols where specific data is lacking.

Chemical Identity and Properties

| Property | This compound | 5-methyl-4-isopropyl-4H-1,2,4-triazole-3-thiol |

| CAS Number | 588680-36-8[1] | 151519-23-2[2][3] |

| Molecular Formula | C6H11N3S[1] | C6H11N3S[2][3] |

| Molecular Weight | 157.24 g/mol [1] | 157.24 g/mol [3] |

| Physical Form | Solid[2] | Solid[2] |

| Purity | Not specified | ≥98%[2] |

Recommended Storage Conditions

The recommended storage conditions for this compound and its isomer vary among suppliers, highlighting the importance of consulting the specific product's documentation. The following table summarizes the available information.

| Compound | CAS Number | Recommended Storage Conditions | Source |

| This compound | 588680-36-8 | Room temperature[1] | Chemical Supplier |

| 5-methyl-4-isopropyl-4H-1,2,4-triazole-3-thiol | 151519-23-2 | 4°C, stored under nitrogen[2] | Sigma-Aldrich |

| 5-methyl-4-isopropyl-4H-1,2,4-triazole-3-thiol | 151519-23-2 | 2-8°C[3] | MySkinRecipes |

General Recommendations: For long-term storage and to minimize potential degradation, it is advisable to store this compound in a cool, dry, and dark place. Storage in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent oxidation and moisture-induced degradation. For compounds of this nature, particularly those with thiol groups susceptible to oxidation, refrigerated conditions (2-8°C) are generally preferred over room temperature for maintaining long-term stability.

Chemical Stability Profile

-

Tautomerism: The 1,2,4-triazole-3-thiol ring system can exist in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally predominant and this equilibrium can influence the compound's reactivity and stability.

-

Acidic Conditions: The 4H-1,2,4-triazole ring is generally stable and resistant to cleavage under mild acidic conditions. Many synthetic procedures for this class of compounds involve acidification to precipitate the final product, indicating good short-term stability in acidic media. However, prolonged exposure to strong acids, especially at elevated temperatures, may lead to degradation.

-

Alkaline Conditions: The stability in alkaline conditions can be variable. The thiol group is acidic and will be deprotonated in the presence of a base, which could potentially increase susceptibility to certain degradation pathways.

-

Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or other oxidation products. Therefore, avoiding exposure to strong oxidizing agents and atmospheric oxygen during storage is crucial.

-

Photostability: As with many organic molecules, prolonged exposure to UV or visible light may induce degradation. It is recommended to store the compound in light-resistant containers.

-

Thermal Stability: The thermal stability of this compound has not been reported. However, as a solid, it is likely to be relatively stable at ambient temperatures. Stability at elevated temperatures would need to be determined experimentally.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

General Workflow for Stability Studies

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating analytical method.

Caption: A flowchart illustrating the key stages of a forced degradation study and the development of a stability-indicating analytical method.

Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC-grade methanol and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC or UPLC system with a UV detector

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Solid State: Place a known amount of the solid compound in a calibrated oven at a temperature significantly higher than the recommended storage temperature (e.g., 70°C) for a specified period.

-

Solution State: Incubate a solution of the compound in a suitable solvent in a calibrated oven at 70°C.

-

At appropriate time points, withdraw samples, cool to room temperature, and prepare for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure period, analyze both the exposed and control samples.

-

-

Analysis:

-

Analyze all samples using a suitable reverse-phase HPLC method with UV detection. The method should be capable of separating the parent compound from any degradation products.

-

Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

Conclusion

While specific stability data for this compound (CAS No. 588680-36-8) is scarce, this guide provides a framework for its stable storage and handling based on information available for its isomer and the general chemical class. For optimal long-term stability, storage in a cool (2-8°C), dry, and dark environment, preferably under an inert atmosphere, is recommended. The provided experimental protocols for forced degradation studies offer a robust methodology for researchers to determine the intrinsic stability of this compound and to develop a validated stability-indicating analytical method, which is crucial for its application in research and development.

References

The Pharmacological Potential of 1,2,4-Triazole-3-thiol Derivatives: A Technical Guide

Abstract

Derivatives of the 1,2,4-triazole-3-thiol scaffold have emerged as a versatile and highly promising class of compounds in medicinal chemistry. Exhibiting a broad spectrum of biological activities, these molecules are the subject of intensive research for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant pharmacological properties of 1,2,4-triazole-3-thiol derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities. Detailed experimental protocols for key biological assays are provided, and quantitative structure-activity relationship data is summarized in structured tables for comparative analysis. Furthermore, key cellular signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms of action and evaluation processes. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms, which serves as a privileged scaffold in the design of medicinally important molecules.[1][2] The incorporation of a thiol group at the 3-position, leading to 1,2,4-triazole-3-thiol, imparts unique physicochemical properties that enhance the biological activity of its derivatives.[1] These compounds are known to interact with a variety of biological targets, including enzymes and receptors, with high affinity due to their dipole character, hydrogen bonding capacity, and structural rigidity.[3] The thione-thiol tautomerism of the 1,2,4-triazole-3-thiol ring is a key feature influencing their biological activity. This guide delves into the diverse pharmacological activities of these derivatives, presenting key data and methodologies to aid in future research and development.

Anticancer Activity

Numerous 1,2,4-triazole-3-thiol derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4][5] Their mechanisms of action are varied and can include the inhibition of kinases, interaction with DNA, and induction of apoptosis.[3]

Quantitative Anticancer Data

The anticancer efficacy of various 1,2,4-triazole-3-thiol derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A selection of promising compounds and their reported activities against different cancer cell lines are presented below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Hydrazone 4 | MDA-MB-231 (Breast) | 2-17 | - | - |

| Hydrazone 14 | Panc-1 (Pancreatic) | 2-17 | Erlotinib | - |

| Hydrazone 18 | IGR39 (Melanoma) | 2-17 | Dacarbazine | - |

| TP6 | B16F10 (Melanoma) | 41.12 - 61.11 | - | - |

| T2 | HCT116 (Colon) | 3.84 | 5-FU | 25.36 |

| T7 | HCT116 (Colon) | 3.25 | 5-FU | 25.36 |

| Compound 17 | MCF-7 (Breast) | 0.31 | Doxorubicin | - |

| Compound 25 | Caco-2 (Colon) | 4.98 | Doxorubicin | - |

Table 1: In Vitro Anticancer Activity of Selected 1,2,4-Triazole-3-thiol Derivatives.[3][6][7][8]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized 1,2,4-triazole-3-thiol derivatives are dissolved in dimethyl sulfoxide (DMSO) and added to the wells at various concentrations. The cells are then incubated for an additional 48 hours.[6]

-

MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[6][9]

Figure 1: Workflow for the MTT cell viability assay.

Antimicrobial Activity

Derivatives of 1,2,4-triazole-3-thiol have demonstrated potent activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11] This broad-spectrum activity makes them attractive candidates for the development of new antimicrobial agents to combat drug resistance.[11]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference Compound |

| Azomethine 1a-g | P. aeruginosa | 16 | - | - | Streptomycin |

| Triazolothiadiazole 2 | Various | 16 | - | - | Streptomycin |

| 4-amino derivative 18 | S. aureus, E. coli | - | - | - | - |

| Schiff base 5e | S. aureus | - | - | - | Streptomycin |

| Schiff base 5b, 5c, 5d, 5e, 5m, 5n | - | - | M. gypseum | - | Ketoconazole |

| Pyridine derivative 4c | S. aureus | 16 | - | - | - |

| Pyridine derivative 4e | E. coli | 25 | C. albicans | 24 | - |

| S-substituted derivatives | E. coli, S. aureus, P. aeruginosa | 31.25 - 62.5 | C. albicans | 31.25 - 62.5 | - |

Table 2: Minimum Inhibitory Concentration (MIC) of Selected 1,2,4-Triazole-3-thiol Derivatives.[10][11][12][13]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The 1,2,4-triazole-3-thiol derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Figure 2: Workflow for MIC determination by broth microdilution.

Anti-inflammatory and Enzyme Inhibition Activities

Certain 1,2,4-triazole-3-thiol derivatives have shown promising anti-inflammatory properties.[14] Some compounds have achieved significant edema inhibition, in some cases surpassing the efficacy of standard drugs like ibuprofen.[14] Additionally, these derivatives have been investigated as inhibitors of various enzymes, including α-glucosidase and α-amylase, which are relevant targets for the management of diabetes.[15]

Quantitative Anti-inflammatory and Enzyme Inhibition Data

| Compound Class/ID | Biological Activity | Quantitative Measure | Value | Reference |

| 1,3,4-thiadiazine containing | Anti-inflammatory (edema inhibition) | % Inhibition | 91% | Ibuprofen (82%) |

| 4,5-diphenyl-1,2,4-triazole-3-thiol | α-glucosidase inhibition | Ki | 10⁻⁵ M | - |

| 4,5-diphenyl-1,2,4-triazole-3-thiol | α-amylase inhibition | Ki | 10⁻⁵ M | - |

| 5-(o-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol | α-glucosidase inhibition | Ki | 10⁻⁵ M | - |

| Azinane derivatives (12a-o) | α-glucosidase inhibition | IC50 | More active than acarbose | Acarbose |

Table 3: Anti-inflammatory and Enzyme Inhibition Activity of Selected 1,2,4-Triazole-3-thiol Derivatives.[14][15][16]

Signaling Pathway: Enzyme Inhibition

The inhibition of enzymes like α-glucosidase and α-amylase by 1,2,4-triazole-3-thiol derivatives can be competitive or non-competitive. This interaction prevents the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.

Figure 3: General mechanism of enzyme inhibition.

Antiviral Activity

The 1,2,4-triazole scaffold is a key component of several clinically used antiviral drugs, such as Ribavirin.[17] Derivatives of 1,2,4-triazole-3-thiol have been investigated for their activity against a range of DNA and RNA viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[17][18]

Antiviral Spectrum

-

Influenza A (H1N1): Enantiomers of 1,2,4-triazole-3-thiones with electron-withdrawing substituents have shown potential.[17]

-

Herpes Simplex Virus (HSV): Certain E-isomers have demonstrated activity comparable to Ribavirin.[17]

-

HIV-1: Acetamide-substituted analogs of doravirine containing a 1,2,4-triazole moiety have shown excellent inhibitory properties against HIV-1 reverse transcriptase.[17]

Conclusion

The diverse and potent biological activities of 1,2,4-triazole-3-thiol derivatives underscore their significant potential in drug discovery. Their efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents has been well-documented. The continued exploration of this chemical scaffold, through structural modifications and detailed mechanistic studies, is likely to yield novel and effective therapeutic agents for a wide range of diseases. This guide provides a foundational resource for researchers to build upon in their quest for new and improved medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. scirp.org [scirp.org]

- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 7. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. connectjournals.com [connectjournals.com]

- 13. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

A Comprehensive Guide to the Synthesis of 4H-1,2,4-triazole-3-thiol and Its Derivatives

The 4H-1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a detailed overview of the primary synthetic routes to this important heterocyclic system, complete with experimental protocols and quantitative data to aid researchers and scientists in its preparation and derivatization.

Core Synthetic Strategies

The synthesis of 4H-1,2,4-triazole-3-thiols predominantly relies on the cyclization of intermediates derived from thiosemicarbazide or thiocarbohydrazide. These methods offer versatility in introducing substituents at various positions of the triazole ring. The most common approaches involve the reaction of acid hydrazides with isothiocyanates followed by cyclization, or the direct condensation of thiosemicarbazide with carboxylic acids or their derivatives.[3][4][5]

Cyclization of Acylthiosemicarbazides

A widely employed and versatile method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the cyclization of 1-acyl-4-substituted-thiosemicarbazides.[6] This two-step process begins with the formation of the acylthiosemicarbazide intermediate by reacting a carboxylic acid hydrazide with an appropriate isothiocyanate. The subsequent cyclization is typically achieved under alkaline conditions.[6][7]

Experimental Protocol: Synthesis of 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol [6]

-

Step 1: Synthesis of 1-(Furan-2-carbonyl)-4-phenylthiosemicarbazide.

-

To a solution of furan-2-carboxylic acid hydrazide (1.26 g, 10 mmol) in ethanol, phenyl isothiocyanate (1.35 g, 10 mmol) is added.

-

The mixture is refluxed for 4 hours.

-

After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.

-

-

Step 2: Cyclization to 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

-

The 1-(furan-2-carbonyl)-4-phenylthiosemicarbazide (2.61 g, 10 mmol) is dissolved in 2N sodium hydroxide solution (20 mL).

-

The solution is refluxed for 4-6 hours.[7]

-

After cooling, the solution is acidified to a neutral or slightly acidic pH with concentrated hydrochloric acid.[8]

-

The resulting precipitate is filtered, washed thoroughly with cold water, and recrystallized from ethanol.[6]

-

Logical Relationship: Synthesis via Acylthiosemicarbazide Cyclization

Caption: Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Reaction of Thiosemicarbazide with Carboxylic Acids or Their Equivalents

A more direct approach involves the reaction of thiosemicarbazide with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphate ester (PPE), followed by cyclodehydration.[4] Another variation of this method involves heating thiosemicarbazide with formic acid to produce 1,2,4-triazole-3(5)-thiol.[9]

Experimental Protocol: Synthesis of 1,2,4-Triazole-3(5)-thiol [9]

-

Step 1: Formation of 1-Formyl-3-thiosemicarbazide.

-

Heat 400 mL of 90% formic acid on a steam bath for 15 minutes.

-

Add 182 g (2 moles) of thiosemicarbazide and swirl until dissolved.

-

Continue heating for 30 minutes.

-

Add 600 mL of boiling water and filter the milky solution.

-

Cool the filtrate in an ice bath for 2 hours to crystallize the product.

-

Collect the 1-formyl-3-thiosemicarbazide by suction filtration and air-dry.

-

-

Step 2: Cyclization to 1,2,4-Triazole-3(5)-thiol.

-

Dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water.

-

Heat the solution on a steam bath for 1 hour.

-

Cool in an ice bath for 30 minutes and then treat with 150 mL of concentrated hydrochloric acid.

-

Cool in an ice bath for 2 hours to precipitate the product.

-

Collect the thiol by suction filtration.

-

Recrystallize from 300 mL of boiling water.

-

Experimental Workflow: Direct Synthesis from Thiosemicarbazide

Caption: Workflow for the synthesis of 1,2,4-triazole-3-thiols.

Synthesis of 4-Amino-1,2,4-triazole-3-thiols from Thiocarbohydrazide

For the synthesis of 4-amino derivatives, thiocarbohydrazide is a key starting material. The condensation of thiocarbohydrazide with carboxylic acids is a widely used method for preparing 5-alkyl/aryl-4-amino-1,2,4-triazole-3-thiols.[10][11]

Experimental Protocol: Synthesis of 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol [6]

-

Step 1: Preparation of Potassium 3-(2-furoyl)dithiocarbazate.

-

To a solution of potassium hydroxide (5.6 g, 100 mmol) in ethanol, add furan-2-carboxylic acid hydrazide (12.6 g, 100 mmol).

-

Cool the mixture in an ice bath and add carbon disulfide (7.6 g, 100 mmol) dropwise with stirring.

-

Continue stirring for 12-16 hours at room temperature.

-

Dilute with dry ether, filter the precipitated potassium salt, wash with ether, and dry.

-

-

Step 2: Cyclization to 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol.

-

Reflux a suspension of the potassium salt (24.8 g, 100 mmol) in water with an excess of hydrazine hydrate (10 mL, 200 mmol) for several hours until the evolution of hydrogen sulfide ceases.

-

Cool the reaction mixture and dilute with a large volume of cold water.

-

Acidify with concentrated hydrochloric acid.

-

Filter the precipitated solid, wash with cold water, and recrystallize from ethanol or an ethanol-water mixture.

-

Signaling Pathway: 4-Amino-1,2,4-triazole-3-thiol Synthesis

Caption: Synthesis of 4-amino-1,2,4-triazole-3-thiols.

Quantitative Data Summary

The yields of 4H-1,2,4-triazole-3-thiol synthesis can vary significantly depending on the chosen synthetic route and the nature of the substituents. The following table summarizes representative yields for different synthetic approaches.

| Starting Materials | Product | Synthetic Method | Yield (%) | Reference |

| Furan-2-carboxylic acid hydrazide, Phenyl isothiocyanate | 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | Alkaline cyclization of acylthiosemicarbazide | 68 | [6] |

| Thiosemicarbazide, Formic acid | 1,2,4-Triazole-3(5)-thiol | Heating and subsequent alkaline cyclization | 72-81 | [9] |

| Furan-2-carboxylic acid hydrazide, Carbon disulfide, Hydrazine hydrate | 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Cyclization of dithiocarbazate with hydrazine | 45 | [6] |

| Thiocarbohydrazide, Substituted benzoic acid | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Direct condensation | - | [12] |

| Thiosemicarbazide, Aromatic aldehydes | 1,2,4-Triazolidine-3-thione derivatives | Ionic liquid catalyzed condensation | 88-96 | [13] |

Conclusion

The synthesis of 4H-1,2,4-triazole-3-thiols is well-established, with several reliable and versatile methods available to researchers. The choice of synthetic strategy often depends on the desired substitution pattern on the triazole ring. The cyclization of acylthiosemicarbazides offers a robust route to 4,5-disubstituted derivatives, while the use of thiocarbohydrazide provides access to the important 4-amino substituted analogues. The direct condensation methods, particularly those employing modern catalytic systems, can offer high yields and shorter reaction times. This guide provides a foundational understanding and practical protocols to aid in the synthesis of this privileged heterocyclic scaffold for applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. ijcrt.org [ijcrt.org]

- 11. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

- 12. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted 1,2,4-Triazole-3-thiols

For Immediate Release

A comprehensive technical guide detailing the discovery, historical synthetic evolution, and key experimental protocols for substituted 1,2,4-triazole-3-thiols. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

The 1,2,4-triazole ring system is a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities. Among its derivatives, substituted 1,2,4-triazole-3-thiols have emerged as a particularly promising class of compounds, exhibiting significant antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of the discovery and historical progression of synthetic methodologies for this vital heterocyclic scaffold, complete with detailed experimental protocols and a summary of key quantitative data.

A Historical Perspective on Synthetic Strategies

The journey to synthesize substituted 1,2,4-triazole-3-thiols is intrinsically linked to the broader development of methods for constructing the 1,2,4-triazole ring. Early methods, such as the Pellizzari and Einhorn-Brunner reactions, laid the foundational chemistry for accessing the triazole core. However, the direct and efficient synthesis of the 3-thiol derivatives evolved through more specific routes, primarily centered around the versatile chemistry of thiosemicarbazide and its precursors.

A pivotal and widely adopted approach involves the intramolecular cyclization of 1-acylthiosemicarbazides or 4-substituted-1-acylthiosemicarbazides in the presence of a base.[4][5] This method offers a straightforward and high-yielding pathway to a diverse range of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The reaction proceeds by nucleophilic attack of the N4 nitrogen on the carbonyl carbon, followed by dehydration to form the stable triazole ring.

Another historically significant method is the reaction of carboxylic acid hydrazides with carbon disulfide in an alkaline medium, typically ethanolic potassium hydroxide.[6] This reaction proceeds through the formation of a potassium dithiocarbazinate salt, which upon treatment with hydrazine hydrate, cyclizes to the corresponding 4-amino-5-substituted-1,2,4-triazole-3-thiol.[6][7] This method has been instrumental in the synthesis of 4-amino substituted derivatives, which are important precursors for further functionalization, such as the preparation of Schiff bases.[8]

More contemporary approaches have focused on improving reaction efficiency and environmental compatibility. The use of reagents like polyphosphate ester (PPE) has enabled the direct reaction of thiosemicarbazides with carboxylic acids, offering a two-step, one-pot synthesis of 1,2,4-triazole-3-thiol derivatives.[9] Microwave-assisted synthesis has also been explored to accelerate reaction times and improve yields, aligning with the principles of green chemistry.[6]

Key Synthetic Methods: A Quantitative Overview

The following tables summarize quantitative data for some of the key historical and modern methods for the synthesis of substituted 1,2,4-triazole-3-thiols, providing a comparative look at their efficiency.

| Method | Starting Materials | Product | Yield (%) | Reference |

| Alkaline Cyclization of Acylthiosemicarbazides | 1-(2-Furoyl)-4-aryl-thiosemicarbazides | 5-(Furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiols | 62-79 | [4] |

| Alkaline Cyclization of Acylthiosemicarbazides | 1-(Phenylacetyl)-4-aryl-thiosemicarbazides | 5-(Benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols | 62-79 | [4] |

| Hydrazide and Carbon Disulfide Method | Carboxylic acid hydrazides, CS₂, Hydrazine hydrate | 4-Amino-5-substituted-1,2,4-triazole-3-thiols | 45 | [4] |

| Polyphosphate Ester (PPE) Method | Thiosemicarbazides, Carboxylic acids | 1,2,4-Triazole-3-thiol derivatives | 38-71 | [9] |

| Bis-triazolethione Synthesis | Terephthalic acid dihydrazide, Phenyl isothiocyanate | 5,5′-Benzene-1,4-diylbis(4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) | 72 (Method A), 96 (Method B) | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of substituted 1,2,4-triazole-3-thiols.

Protocol 1: Synthesis of 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol via Hydrazide and Carbon Disulfide

This protocol outlines the synthesis of a 4-amino substituted 1,2,4-triazole-3-thiol, a versatile intermediate for further derivatization.

Step 1: Preparation of Potassium 3-(2-furoyl)dithiocarbazate

-

Dissolve furan-2-carboxylic acid hydrazide (0.01 mol) in absolute ethanol (50 mL).

-

Add potassium hydroxide (0.015 mol) to the solution and cool the mixture in an ice bath.

-

Add carbon disulfide (0.015 mol) dropwise while stirring.

-

Continue stirring for 12-16 hours at room temperature.

-

Dilute the reaction mixture with dry ether and collect the precipitated solid by filtration.

-

Wash the solid with ether and dry.

Step 2: Cyclization to 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

-

Reflux a suspension of the potassium salt from Step 1 (0.01 mol) and hydrazine hydrate (0.02 mol) in water (20 mL) for 4-6 hours, during which hydrogen sulfide gas will evolve.

-

Cool the reaction mixture and dilute with cold water (100 mL).

-

Acidify the solution with concentrated hydrochloric acid.

-

Filter the precipitated solid, wash with cold water, and recrystallize from ethanol or an ethanol-water mixture.[4]

Protocol 2: Synthesis of 5-Aryl-substituted-4H-1,2,4-triazole-3-thiols from Thiosemicarbazides

This protocol describes a general method for the synthesis of 5-aryl substituted 1,2,4-triazole-3-thiols.

-

Reflux the appropriate thiosemicarbazide (0.01 mol) in a 2N sodium hydroxide solution (25 mL) for 3-4 hours.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash thoroughly with cold water, and recrystallize from ethanol.[2]

Protocol 3: Synthesis of 1,2,4-Triazole-3-thiol Derivatives using Polyphosphate Ester (PPE)

This modern approach offers a direct route from thiosemicarbazides and carboxylic acids.

Step 1: Acylation of Thiosemicarbazide

-

Thoroughly mix the carboxylic acid (8.2 mmol) and thiosemicarbazide (8.2 mmol) in a vial.

-

Add chloroform (6 mL) and stir the suspension at room temperature for 5 minutes.

-

Add polyphosphate ester (PPE) (1.5 g) to the mixture and stir at 64 °C for 3 hours.

-

Cool the reaction mixture to room temperature and allow it to stand for 24 hours to facilitate precipitation.

-

Filter the precipitate and wash with chloroform and a water/methanol (90%/10%) mixture.

Step 2: Cyclodehydration

-

Add a 2 M potassium hydroxide solution to the acylation product from Step 1 to adjust the pH to 9-10.

-

Stir the mixture at 80 °C for 2 hours.

-

Adjust the pH to 6 with 0.5 M hydrochloric acid.

-

Filter the precipitate and wash with a water/methanol (90%/10%) mixture to obtain the final product.[9]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of substituted 1,2,4-triazole-3-thiols stem from their ability to interact with various biological targets. The following diagrams, generated using Graphviz, illustrate some of the key signaling pathways and experimental workflows associated with these compounds.

The primary antifungal mechanism of many 1,2,4-triazole derivatives involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[1] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By binding to the heme iron of the enzyme, the triazole moiety blocks the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors. This disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.

The anticancer properties of substituted 1,2,4-triazole-3-thiols are often associated with their ability to inhibit various protein kinases.[3] These enzymes play critical roles in signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting key kinases, these triazole derivatives can disrupt these pathways, leading to a reduction in cancer cell proliferation and migration, and in some cases, the induction of apoptosis (programmed cell death). The specific kinases targeted can vary depending on the substitution pattern of the triazole-thiol scaffold.

References

- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijcrt.org [ijcrt.org]

- 7. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Novel Derivatives from 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel derivatives from the lead compound 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol. The synthesized compounds, including S-substituted derivatives and Schiff bases, are known to exhibit a range of biological activities, making them promising candidates for drug discovery and development, particularly in the areas of oncology and infectious diseases.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent antimicrobial, antifungal, and anticancer properties. The starting material, this compound, serves as a versatile building block for the synthesis of a diverse library of compounds. The presence of a reactive thiol group allows for facile S-alkylation, while the potential for a 4-amino analogue enables the formation of Schiff bases, further expanding the chemical space for biological screening.

Synthetic Schemes

The following schemes outline the general synthetic pathways for the derivatization of this compound.

Scheme 1: Synthesis of S-Substituted Derivatives

The thiol group of the starting triazole can be readily alkylated or arylated using various electrophiles in the presence of a base. This reaction is typically high-yielding and allows for the introduction of a wide range of substituents at the sulfur atom.

Caption: General workflow for the S-substitution of the starting triazole.

Scheme 2: Synthesis of Schiff Base Derivatives

To synthesize Schiff bases, the starting triazole must first be converted to its 4-amino analogue. This is typically achieved through a multi-step process involving initial synthesis from a corresponding carboxylic acid hydrazide. The resulting 4-amino-5-isopropyl-4H-1,2,4-triazole-3-thiol can then be condensed with various aldehydes to yield the desired Schiff bases.

Caption: Workflow for the synthesis of Schiff bases from the 4-amino triazole analogue.

Experimental Protocols

Note: The following protocols are generalized and may require optimization for specific substrates. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for the Synthesis of S-Substituted Derivatives

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetone), add a base (e.g., K₂CO₃, NaH) (1.1-1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the desired alkyl or aryl halide (1.0-1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature or heat as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure S-substituted derivative.

Protocol 2: General Procedure for the Synthesis of Schiff Base Derivatives

This protocol assumes the availability of 4-amino-5-isopropyl-4H-1,2,4-triazole-3-thiol.

-

Dissolve 4-amino-5-isopropyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in a suitable solvent (e.g., ethanol, glacial acetic acid).

-

Add the desired aldehyde (1.0-1.1 eq) to the solution.

-

Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated sulfuric acid) if necessary.

-

Reflux the reaction mixture for the required time (monitor by TLC).

-

Allow the mixture to cool to room temperature.

-

Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.

Data Presentation

The following tables summarize representative quantitative data for derivatives of 5-alkyl-4-substituted-4H-1,2,4-triazole-3-thiols, which are analogous to the target compounds. This data is provided for comparative purposes to guide researchers in their synthetic and analytical efforts.

Table 1: Physicochemical Data of Representative S-Substituted 5-benzyl-4-aryl-4H-1,2,4-triazole-3-thiol Analogs [1][2]

| Compound ID | R (Substituent on Sulfur) | Ar (Aryl at N4) | Yield (%) | Melting Point (°C) |

| 1a | Benzyl | Phenyl | 73 | 197-198 |

| 1b | Benzyl | 4-Chlorophenyl | 73 | 187-188 |

| 1c | Benzyl | 4-Methylphenyl | 71 | 182-183 |

Table 2: Antimicrobial Activity of Representative Schiff Base Analogs [3]

| Compound ID | R (Aldehyde Substituent) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. M. gypseum |

| 2a | 4-Bromophenyl | >100 | 62.5 |

| 2b | 3-Chlorophenyl | >100 | 62.5 |

| 2c | 4-Chlorophenyl | 62.5 | 31.25 |

| Streptomycin | - | 6.25 | - |

| Ketoconazole | - | - | 6.25 |

Note: The data presented in these tables are for analogous compounds and should be used as a reference. Actual yields, melting points, and biological activities of derivatives from this compound may vary.

Biological Applications and Signaling Pathways

Derivatives of 1,2,4-triazoles have shown significant promise as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival.

Anticancer Activity: Targeting Receptor Tyrosine Kinase (RTK) Signaling

Many triazole derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and downstream signaling components like the BRAF kinase. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis in cancer cells.

Caption: Simplified EGFR/BRAF signaling pathway and points of inhibition by triazole derivatives.

Antimicrobial Activity

The antimicrobial activity of triazole derivatives is often attributed to their ability to inhibit essential microbial enzymes. For instance, in fungi, triazoles are known to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, leading to disruption of the fungal cell membrane. The exact mechanisms against bacteria can vary, but often involve the inhibition of key metabolic pathways.

Conclusion

The synthetic protocols and application notes provided herein offer a comprehensive guide for researchers interested in the development of novel derivatives from this compound. The versatility of this starting material, coupled with the known biological activities of the 1,2,4-triazole scaffold, presents significant opportunities for the discovery of new therapeutic agents. Further investigation into the structure-activity relationships of these novel derivatives is warranted to optimize their efficacy and selectivity for various biological targets.

References

- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Antifungal Screening of 1,2,4-Triazole-3-Thiol Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1][2] 1,2,4-triazole derivatives are a prominent class of antifungal agents, with many clinically approved drugs like fluconazole and itraconazole belonging to this family.[1][3] A significant number of compounds incorporating the 1,2,4-triazole ring system have been investigated for their therapeutic potential.[4] This application note provides a comprehensive protocol for the preliminary antifungal screening of novel 1,2,4-triazole-3-thiol compounds, a scaffold known for its potential antimicrobial properties.[4][5]